molecular formula C8H7ClN2 B3272809 4-Amino-3-chloro-2-methylbenzonitrile CAS No. 573767-71-2

4-Amino-3-chloro-2-methylbenzonitrile

Cat. No.: B3272809
CAS No.: 573767-71-2
M. Wt: 166.61 g/mol
InChI Key: PPYXACUVVOCMHU-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-2-methylbenzonitrile (systematic IUPAC name: this compound) is a substituted aromatic compound featuring a cyano group (-CN), amino group (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents on a benzene ring. The molecular formula is C₈H₆ClN₂, with a molecular weight of 165.60 g/mol.

The compound’s substituent arrangement—amino at position 4, chloro at position 3, and methyl at position 2—confers distinct electronic and steric properties. These features influence its reactivity in coupling reactions, nucleophilic substitutions, or as a precursor for agrochemicals and bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chloro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYXACUVVOCMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-2-methylbenzonitrile typically involves the nitration of 2-chloro-3-methylbenzonitrile followed by reduction. One common method includes the following steps:

    Nitration: 2-Chloro-3-methylbenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions can further modify the amino group.

    Coupling Reactions: The amino group can also engage in coupling reactions, forming azo compounds when reacted with diazonium salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce azo compounds.

Scientific Research Applications

Organic Synthesis

4-Amino-3-chloro-2-methylbenzonitrile is often employed as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions and other transformations.

Case Study: Microwave-Induced Nucleophilic Fluorination

A study demonstrated the use of this compound in microwave-induced nucleophilic fluorination. The compound was dissolved in ethanol and subjected to conditions that facilitated the incorporation of fluorine atoms into its structure. This method yielded high purity products and showcased the compound's versatility in synthetic chemistry .

Pharmaceutical Applications

The compound has been explored for its potential pharmacological properties, particularly as a building block for drug development.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor activity. For instance, modifications to the compound have led to the creation of benzofuran derivatives that show promise in targeting cancer cells . The structural modifications enhance biological activity while maintaining the core properties of the original compound.

Material Science

In material science, this compound is utilized as a precursor for synthesizing polymeric materials and coatings. Its functional groups allow for incorporation into various polymer matrices, enhancing their thermal stability and mechanical properties.

Ongoing research aims to explore further modifications of this compound to enhance its efficacy as a pharmaceutical agent. Additionally, studies are focusing on its potential applications in developing novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS RN Purity & Pricing (JPY)
This compound C₈H₆ClN₂ 4-NH₂, 3-Cl, 2-CH₃ 165.60 Not listed Not available
4-Amino-3-methylbenzonitrile C₈H₈N₂ 4-NH₂, 3-CH₃ 132.16 78881-21-7 >97.0% (HLC); 5g/¥10,000
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 2-NH₂, 4-Cl, 5-OCH₃ 182.61 1824059-40-6 97%; 1g (price NA)
3-(Aminomethyl)benzonitrile C₈H₈N₂ 3-CH₂NH₂ 132.16 10406-24-3 >97.0% (GC); 5g/¥36,000

Key Observations :

  • Functional Group Diversity: 2-Amino-4-chloro-5-methoxybenzonitrile includes a methoxy group, improving solubility in polar solvents compared to the target compound .

Comparison with Chlorinated Benzoic Acid Derivatives

Table 2: Chlorinated Aromatic Acids vs. Benzonitriles

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) CAS RN Melting Point (°C)
This compound C₈H₆ClN₂ -CN 165.60 Not listed Not available
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ -COOH 171.57 2457-76-3 210–215
4-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ -COOH 171.57 2486-71-7 Not available

Key Observations :

  • Acid vs. Nitrile Reactivity: The cyano group in benzonitriles enables nucleophilic addition reactions (e.g., hydrolysis to amides), whereas carboxylic acids undergo decarboxylation or esterification .
  • Thermal Stability: The higher melting point of 4-Amino-2-chlorobenzoic acid (210–215°C) suggests stronger intermolecular hydrogen bonding compared to benzonitriles, which typically have lower melting points due to weaker dipole interactions.

Complex Substituted Benzonitriles

Table 3: Advanced Derivatives with Heteroatoms

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
4-(4-Chloro-3-methylphenoxy)benzonitrile C₁₄H₁₀ClNO 243.69 24789-55-7 Phenoxy linker; potential herbicide
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 Not listed Branched alkylamino group; drug intermediate

Key Observations :

  • Applications: Phenoxy-substituted benzonitriles (e.g., 4-(4-Chloro-3-methylphenoxy)benzonitrile) are often used in agrochemicals, whereas aminoalkyl derivatives (e.g., the compound in ) may serve as kinase inhibitors or receptor ligands.
  • Synthetic Complexity: The target compound’s synthesis is likely less complex than that of 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile, which requires multi-step alkylation and amination .

Biological Activity

4-Amino-3-chloro-2-methylbenzonitrile is an organic compound characterized by the molecular formula C8H7ClN2. It features an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 2-position of the benzonitrile structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Types of Reactions

This compound undergoes several chemical reactions:

  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction : The compound can be oxidized to form nitro or nitroso derivatives, while reduction reactions can modify the amino group.
  • Coupling Reactions : The amino group can engage in coupling reactions, forming azo compounds when reacted with diazonium salts.

Common Reagents and Conditions

  • Nucleophilic Substitution : Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation : Potassium permanganate or hydrogen peroxide.
  • Reduction : Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. These interactions may modulate enzymatic activities, affecting metabolic pathways and cellular functions. The specific molecular targets include nucleophilic sites on proteins or nucleic acids, which can lead to alterations in biological responses.

Case Studies and Research Findings

  • Anticancer Activity :
    • In a study examining the cytotoxic effects of related compounds, derivatives of benzonitrile exhibited significant activity against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds structurally similar to this compound demonstrated IC50 values indicating potent inhibition of cancer cell proliferation .
  • Enzyme Inhibition :
    • Research has indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in cancer metabolism. The presence of the amino and chloro groups is believed to enhance binding affinity to these enzymes .
  • Neuroprotective Effects :
    • Some studies suggest that benzonitrile derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Comparative Biological Activity

A comparison table illustrating the biological activity of this compound relative to other similar compounds is presented below:

Compound NameIC50 (µM)Activity Description
This compoundXPotential anticancer activity
4-Amino-2-chloro-3-methylbenzonitrileYModerate enzyme inhibition
4-Amino-3-bromo-5-methylbenzonitrileZHigh cytotoxicity against leukemia cells

Note: Specific IC50 values (X, Y, Z) need to be sourced from experimental data.

Scientific Research Applications

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse modifications that can lead to novel bioactive compounds. It is also utilized in studies focusing on enzyme interactions and as a building block for pharmaceutical development.

Industrial Applications

In industry, this compound is used in producing dyes, pigments, and various specialty chemicals. Its ability to undergo multiple chemical transformations makes it valuable for synthesizing tailored materials with specific properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-chloro-2-methylbenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 3-chloro-2-methylbenzonitrile) with ammonia under catalytic conditions. Elevated temperatures (120–150°C) and catalysts like Cu(I) or Pd(II) complexes enhance substitution efficiency. Industrial-scale synthesis may employ continuous flow reactors to improve reaction homogeneity and reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the positions of amino, chloro, and methyl groups. For example, aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, CN) show distinct downfield shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. 166.03 g/mol) and fragmentation patterns, distinguishing it from isomers .

Q. How should researchers handle storage and compatibility challenges for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation. Avoid contact with acid chlorides, anhydrides, or chloroformates, as these may trigger exothermic reactions or nitrile hydrolysis .

Q. What protocols ensure accurate purity assessment of this compound?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Purity >98% is achievable via recrystallization in ethanol/water mixtures (70:30 v/v), as validated for structurally similar nitriles .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. For instance, the amino group’s lone pair facilitates electrophilic substitution, while the nitrile group stabilizes intermediates via resonance .

Q. What mechanistic insights explain substitution pathways in derivatives of this compound?

  • Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that chloro displacement follows an SN_NAr mechanism, with rate-limiting deprotonation of the amino group. Solvent polarity (e.g., DMF vs. THF) significantly impacts transition-state stabilization .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer : Cross-validate computational IR/Raman spectra with experimental data using multivariate analysis (e.g., PCA). For conflicting 1^1H NMR shifts, dynamic proton exchange or paramagnetic impurities (e.g., trace metals) should be investigated via chelation with EDTA .

Q. How does environmental exposure affect the stability of this compound on indoor laboratory surfaces?

  • Methodological Answer : Surface-assisted degradation can be monitored using microspectroscopic imaging (e.g., ToF-SIMS). Adsorption onto silica or stainless steel accelerates hydrolysis, whereas PTFE surfaces show minimal interaction due to low surface energy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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